molecular formula C6H11NO2 B2872212 2-Isocyanato-1-methoxy-2-methylpropane CAS No. 37440-95-2

2-Isocyanato-1-methoxy-2-methylpropane

Cat. No.: B2872212
CAS No.: 37440-95-2
M. Wt: 129.159
InChI Key: UQHWFEFAJBETMN-UHFFFAOYSA-N
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Description

2-Isocyanato-1-methoxy-2-methylpropane is an organic compound with the molecular formula C6H11NO2. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanato-1-methoxy-2-methylpropane can be synthesized through the reaction of 2-methoxy-2-methylpropanol with phosgene or other isocyanate precursors under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process includes steps such as distillation and purification to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-1-methoxy-2-methylpropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound include urethanes, ureas, and cyclic compounds. These products are valuable intermediates in the synthesis of polymers and other complex molecules .

Mechanism of Action

The mechanism of action of 2-Isocyanato-1-methoxy-2-methylpropane involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group (-N=C=O) reacts with these nucleophiles to form stable urethane and urea linkages. This reactivity is exploited in various chemical synthesis processes to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanato-1-methoxy-2-methylpropane is unique due to the presence of both an isocyanate group and a methoxy group, which imparts distinct reactivity and properties. This combination makes it a versatile compound in various chemical synthesis applications .

Properties

IUPAC Name

2-isocyanato-1-methoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2,4-9-3)7-5-8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHWFEFAJBETMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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